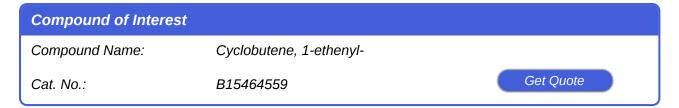


Spectroscopic Profile of 1-Ethenylcyclobutene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethenylcyclobutene (also known as 1-vinylcyclobutene). Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of data extrapolated from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of 1-ethenylcyclobutene in research and development.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 1-ethenylcyclobutene. These values are based on the analysis of similar structures and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Ethenylcyclobutene



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.05	dd	1H	=CH- (vinyl)
~5.15	d	1H	=CH ₂ (vinyl, trans to cyclobutene)
~4.95	d	1H	=CH ₂ (vinyl, cis to cyclobutene)
~5.90	t	1H	=CH- (cyclobutene)
~2.40	m	2H	-CH ₂ - (allylic, C3)
~2.25	m	2H	-CH ₂ - (homoallylic, C4)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Ethenylcyclobutene

Chemical Shift (δ, ppm)	Assignment
~145.2	=C< (cyclobutene, C1)
~138.5	=CH- (vinyl)
~136.8	=CH- (cyclobutene, C2)
~112.0	=CH ₂ (vinyl)
~31.5	-CH ₂ - (C3)
~29.8	-CH ₂ - (C4)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Key IR Absorption Frequencies for 1-Ethenylcyclobutene



Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3080	Medium	C-H Stretch	=C-H (Vinyl & Cyclobutene)
~2930	Strong	C-H Stretch	-CH ₂ -
~1645	Medium	C=C Stretch	Vinyl
~1570	Weak	C=C Stretch	Cyclobutene
~990, ~910	Strong	C-H Bend	=CH ₂ (Vinyl)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethenylcyclobutene

m/z	Relative Intensity (%)	Possible Fragment Ion
94	40	[M] ⁺ (Molecular Ion)
79	100	[M - CH ₃] ⁺
66	85	[M - C ₂ H ₄] ⁺ (Retro [2+2] Cycloaddition)
54	60	[C4H6] ⁺
39	55	[C₃H₃] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-ethenylcyclobutene (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.



Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-160 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A neat liquid sample of 1-ethenylcyclobutene is used. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.



 Background: A background spectrum of the clean salt plates is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.

Mass Spectrometry (MS) Parameters:

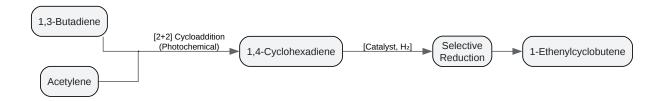
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-300.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Visualizations Synthetic Dathway for

Synthetic Pathway for 1-Ethenylcyclobutene

A plausible synthetic route to 1-ethenylcyclobutene involves the [2+2] cycloaddition of 1,3-butadiene and acetylene, followed by a selective reduction.



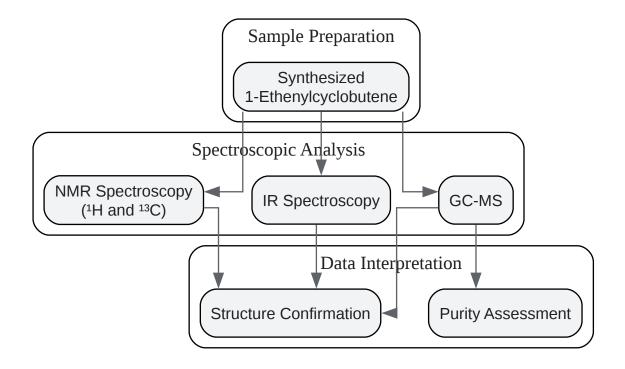


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Caption: Proposed synthesis of 1-ethenylcyclobutene.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the characterization of a synthesized sample of 1-ethenylcyclobutene is outlined below.



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Caption: Workflow for spectroscopic characterization.

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